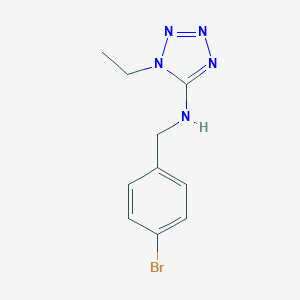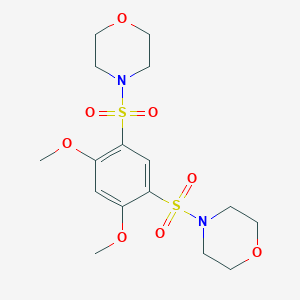![molecular formula C11H8N2O2S B275740 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one, also known as rhodomyrtone, is a natural antibiotic compound that is found in the leaves of the Rhodomyrtus tomentosa plant. This compound has gained attention in recent years due to its potent antimicrobial properties and potential applications in the field of medicine. In
Wirkmechanismus
The mechanism of action of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is not fully understood, but it is believed to disrupt the bacterial cell membrane, leading to cell death. It has also been found to inhibit the production of bacterial toxins and biofilms, which are important virulence factors for many pathogenic bacteria.
Biochemical and Physiological Effects:
Rhodomyrtone has been found to have low toxicity and is well-tolerated by animal models. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Rhodomyrtone has several advantages for lab experiments, including its potent antimicrobial properties, low toxicity, and ability to inhibit bacterial toxins and biofilms. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one, including:
1. Further studies on the mechanism of action to better understand how 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one disrupts bacterial cell membranes.
2. Development of more cost-effective synthesis methods to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in larger quantities.
3. Investigation of the potential applications of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the treatment of inflammatory diseases.
4. Exploration of the potential use of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in combination with other antibiotics to enhance their efficacy against antibiotic-resistant bacteria.
5. Investigation of the potential use of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the food industry as a natural preservative.
Conclusion:
In conclusion, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is a promising natural antibiotic compound with potent antimicrobial properties and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields. With continued research, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one may prove to be a valuable addition to the arsenal of antibiotics available to combat antibiotic-resistant bacteria.
Synthesemethoden
Rhodomyrtone can be extracted from the leaves of the Rhodomyrtus tomentosa plant, but this method is not cost-effective. Therefore, several synthetic methods have been developed to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the laboratory. One such method involves the use of 2,4-dimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde as starting materials, which are then subjected to a series of chemical reactions to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one.
Wissenschaftliche Forschungsanwendungen
Rhodomyrtone has been shown to have potent antimicrobial properties against a wide range of bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been found to be effective against fungi and viruses. Therefore, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one has potential applications in the field of medicine as an alternative to conventional antibiotics.
Eigenschaften
Produktname |
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one |
|---|---|
Molekularformel |
C11H8N2O2S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one |
InChI |
InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15) |
InChI-Schlüssel |
NUEZBCKNVWZLJA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O |
Kanonische SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)






![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
